N-methylcyclopentanamine
Overview
Description
N-methylcyclopentanamine is a chemical compound with the molecular formula C6H13N . It has an average mass of 97.158 Da and a monoisotopic mass of 97.089149 Da .
Molecular Structure Analysis
The molecular structure of N-methylcyclopentanamine consists of a cyclopentane ring with a methylamine group attached . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
N-methylcyclopentanamine has a density of 0.9±0.1 g/cm3, a boiling point of 122.8±9.0 °C at 760 mmHg, and a vapour pressure of 16.5±0.2 mmHg at 25°C . It has a molar refractivity of 30.5±0.5 cm3, a polar surface area of 12 Å2, and a polarizability of 12.1±0.5 10-24 cm3 .Scientific Research Applications
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Thermophysical Property Data Analysis
- Field : Physical Chemistry
- Application : The NIST/TRC Web Thermo Tables provide critically evaluated thermophysical property data for pure compounds, including 1-methylcyclopentanamine .
- Method : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The data includes properties such as normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure and constant pressure, entropy, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
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Ethnobotany Research
- Field : Ethnobiology
- Application : While the specific application of N-methylcyclopentanamine in ethnobotany research is not mentioned, the field itself is devoted to the study of the interrelationship between plants, animals, environments, and people .
- Method : This research often involves studying the dynamics of human-plant/nature interactions, promoting sustainable resource utilization, and rural development .
- Results : The outcomes of this research can play a positive role in sustainable rural community development .
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Nanoparticle Applications
- Field : Nanotechnology
- Application : While the specific application of N-methylcyclopentanamine in nanoparticle research is not mentioned, silica nanomaterials have various applications such as advanced catalysis, drug delivery and biomedical applications, environmental remediation applications, and wastewater treatment .
- Method : The specific methods of application or experimental procedures would depend on the specific application .
- Results : The outcomes of this research can lead to advancements in various fields such as medicine, environmental science, and more .
Safety And Hazards
properties
IUPAC Name |
N-methylcyclopentanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-7-6-4-2-3-5-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTBUCVHSCATGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427268 | |
Record name | N-methylcyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylcyclopentanamine | |
CAS RN |
2439-56-7 | |
Record name | Cyclopentylmethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2439-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-methylcyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylcyclopentanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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